molecular formula C15H19NO3 B263240 5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid

5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid

Cat. No. B263240
M. Wt: 261.32 g/mol
InChI Key: DRJFVJAYKJDOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid, also known as TPNPA, is a chemical compound that has gained attention due to its potential applications in scientific research. TPNPA is a derivative of the amino acid tryptophan and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid involves its interaction with GPCRs. This compound has been found to bind to a specific region of GPCRs, known as the allosteric site. This binding results in a conformational change in the receptor, leading to its activation. This compound has been shown to selectively activate certain GPCRs, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role in the activation of GPCRs, this compound has been shown to modulate the activity of other proteins, including ion channels and enzymes. This compound has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid in lab experiments is its selectivity for certain GPCRs. This allows researchers to study the function of these receptors in a more targeted manner. However, this compound has some limitations as well. For example, its effects on different GPCRs may vary, and its activity may be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for the study of 5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid. One area of interest is the development of more selective this compound derivatives that can be used to study specific GPCRs. Another area of interest is the investigation of this compound's potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention due to its potential applications in scientific research. Its selectivity for certain GPCRs makes it a valuable tool for studying their function, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound. Overall, this compound has the potential to contribute to our understanding of GPCR function and to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid involves the reaction of tryptophan with 2,3,4,5-tetrahydronaphthalene-2-amine. The resulting product is then oxidized to form this compound. This synthesis method has been used in various studies, and the purity of the resulting this compound has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

5-Oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid has been found to have potential applications in scientific research. One of the most notable applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cell signaling and are involved in a wide range of physiological processes. This compound has been shown to selectively activate certain GPCRs, making it a valuable tool for studying their function.

properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-oxo-5-(5,6,7,8-tetrahydronaphthalen-2-ylamino)pentanoic acid

InChI

InChI=1S/C15H19NO3/c17-14(6-3-7-15(18)19)16-13-9-8-11-4-1-2-5-12(11)10-13/h8-10H,1-7H2,(H,16,17)(H,18,19)

InChI Key

DRJFVJAYKJDOGO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)CCCC(=O)O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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